molecular formula C14H14N6O B12247822 N-[(2-methoxyphenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[(2-methoxyphenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12247822
M. Wt: 282.30 g/mol
InChI Key: UYFZSTVYPLFSCM-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a triazole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Triazole Group: The triazole moiety is introduced via a cycloaddition reaction, often referred to as the “click chemistry” approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the triazole moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C14H14N6O/c1-21-12-5-3-2-4-11(12)7-16-13-6-14(18-9-17-13)20-10-15-8-19-20/h2-6,8-10H,7H2,1H3,(H,16,17,18)

InChI Key

UYFZSTVYPLFSCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=NC=N2)N3C=NC=N3

Origin of Product

United States

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